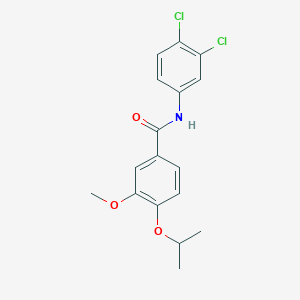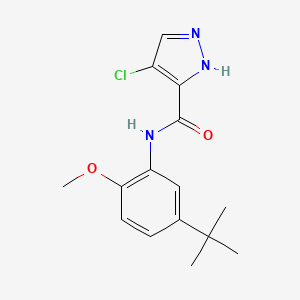
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of various cellular processes, including cell growth and inflammation. By inhibiting the activity of PDE10A, N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent derivatives of this compound that can be used to treat cancer and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, studies are needed to evaluate the potential use of this compound in combination with other anti-cancer and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide has been found to have several potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)9-5-6-12(21-4)11(7-9)18-14(20)13-10(16)8-17-19-13/h5-8H,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWLJUTKASSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



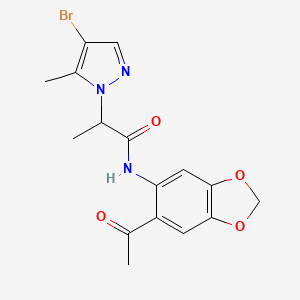
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)
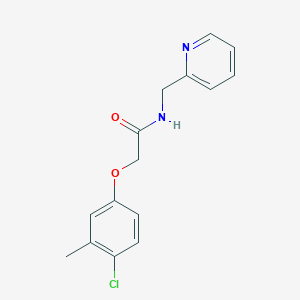
![N-cyclopropyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4760045.png)
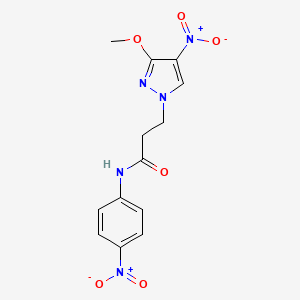
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4760065.png)
![4,5-dimethoxy-2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4760069.png)
![1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4760072.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4760077.png)
![3-allyl-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B4760082.png)
![5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4760086.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea](/img/structure/B4760087.png)

